5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid
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Description
5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C24H38FNO5Si and its molecular weight is 467.653. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of new chemical entities. For example, it's been used in the preparation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized by various spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Biological Evaluation
The compound has been part of studies for biological evaluation. For instance, it's been involved in the screening for antibacterial and anthelmintic activity, exhibiting moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).
Cancer Treatment
Compounds with similar structural characteristics have been studied for their potential use in cancer treatment. For instance, Aurora kinase inhibitors, which share structural similarities, have been proposed as useful in treating cancer (ヘンリー,ジェームズ, 2006).
Metabolic Studies
Studies on the metabolism of related compounds have been conducted to understand their biological impact. For example, the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene, a structurally related compound, has been studied in rats and humans to evaluate its metabolic pathways and differences between species (Daniel et al., 1968).
Fungicidal Activity
Compounds with similar structures have been synthesized and evaluated for their fungicidal activity. For instance, certain derivatives have shown moderate to excellent fungicidal activity against specific pathogens (Mao et al., 2013).
Properties
IUPAC Name |
5-[(3S,4R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38FNO5Si/c1-23(2,3)31-22(29)26-12-11-18(16-9-10-20(25)19(13-16)21(27)28)17(14-26)15-30-32(7,8)24(4,5)6/h9-10,13,17-18H,11-12,14-15H2,1-8H3,(H,27,28)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONPKQJLXOCGJ-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38FNO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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